molecular formula C10H14O4 B12558521 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione CAS No. 144161-43-3

6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione

Cat. No.: B12558521
CAS No.: 144161-43-3
M. Wt: 198.22 g/mol
InChI Key: YRYGUSBXGHCZEK-UHFFFAOYSA-N
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Description

Decarestrictine D

  • Structure : 10-membered lactone with a C8–C9 double bond (E-configuration) and hydroxyl groups at C3 and C6.
  • Key difference : Lack of the C4 ketone functionality present in the query compound.

Oxane-2,4-dione

  • Structure : 6-membered cyclic diketone (C₅H₆O₃) with no hydroxyl or methyl groups.
  • Key difference : Smaller ring size and absence of unsaturated bonds.

(3S,4R,10R,Z)-4-(Methoxymethoxy)-3-methyl-10-pentyl-3,4,7,8-tetrahydro-2H-oxecine-2,9(10H)-dione

  • Structure : 10-membered lactone with a pentyl chain at C10 and methoxymethoxy protection at C4.
  • Key difference : Additional alkyl substituents and protective groups altering solubility and reactivity.
Compound Ring Size Functional Groups Double Bonds
6-Hydroxy-10-methyl-oxecine-2,4-dione 10 C6-OH, C10-CH₃, C2/C4 ketones Z at C7–C8
Decarestrictine D 10 C3-OH, C6-OH E at C8–C9
Oxane-2,4-dione 6 C2/C4 ketones None

Properties

CAS No.

144161-43-3

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

6-hydroxy-2-methyl-2,3,6,7-tetrahydrooxecine-8,10-dione

InChI

InChI=1S/C10H14O4/c1-7-3-2-4-8(11)5-9(12)6-10(13)14-7/h2,4,7-8,11H,3,5-6H2,1H3

InChI Key

YRYGUSBXGHCZEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(CC(=O)CC(=O)O1)O

Origin of Product

United States

Biological Activity

6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione is C10H14O4. The compound features a unique oxecine ring structure that contributes to its biological activity. Its structural characteristics are crucial for understanding its interaction with biological targets.

Antitumor Activity

Research has indicated that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

Cell Line IC50 (µM)
L121015.5
MCF-712.3
HCT1169.8

These results suggest that the compound may act as a potential lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains with the following minimum inhibitory concentration (MIC) values:

Bacterial Strain MIC (µM)
E. coli20
S. aureus15
E. faecalis10

These findings indicate that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione may serve as a potential candidate for developing new antimicrobial therapies .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Specifically, it has been shown to interfere with the folate metabolism pathway by inhibiting dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Case Studies

  • Anticancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : In a separate investigation involving S. aureus infection models, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.

Scientific Research Applications

Pharmaceutical Applications

The compound has demonstrated promising biological activities that can be leveraged in drug discovery and development.

1. Antimicrobial Activity
Research indicates that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione exhibits antimicrobial properties. In a study assessing various compounds for their ability to inhibit bacterial growth, this compound showed significant activity against strains of Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties
In vitro studies have reported that this compound can reduce the production of inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .

3. Anticancer Potential
Preliminary studies have indicated that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione may inhibit cancer cell proliferation. It has shown effectiveness against melanoma cell lines in laboratory settings, making it a candidate for further investigation in cancer therapeutics .

Agricultural Applications

The compound's phytotoxic properties make it a candidate for use in herbicides.

1. Herbicidal Activity
Research has identified the potential of this compound as a natural herbicide. In field trials, it demonstrated effective control over common weed species without adversely affecting crop yield .

2. Plant Growth Regulation
Studies suggest that 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione can act as a plant growth regulator by influencing hormonal pathways in plants. This could enhance crop resilience against environmental stressors .

Chemical Synthesis Applications

The compound serves as an important intermediate in synthetic organic chemistry.

1. Synthesis of Complex Molecules
It is utilized as a building block for synthesizing more complex molecules through various reactions such as Diels-Alder cycloaddition and other coupling reactions. Its unique structure allows for the formation of diverse chemical entities .

2. Development of Novel Materials
Exploratory research is ongoing into using this compound for developing novel materials with specific electronic or optical properties due to its unique molecular framework .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of 6-Hydroxy-10-methyl-5,6,9,10-tetrahydro-2H-oxecine-2,4(3H)-dione revealed that modifications to the hydroxyl group significantly enhanced its activity against pathogenic bacteria .

Case Study 2: Herbicidal Effectiveness

Field trials assessing the herbicidal properties showed that formulations containing this compound effectively reduced weed biomass by up to 70% compared to untreated controls while maintaining crop health .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
PharmaceuticalsAntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduces inflammatory cytokines in vitro
AnticancerInhibits melanoma cell proliferation
AgricultureHerbicideControls weed species effectively without crop damage
Plant growth regulatorEnhances resilience to environmental stressors
Chemical SynthesisIntermediate for complex moleculesUseful in Diels-Alder reactions and other syntheses
Development of novel materialsPotential for unique electronic/optical properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Diones

The evidence highlights several dione-containing heterocycles, which differ in ring size, substituents, and functional groups. Key comparisons include:

Compound Core Structure Substituents Melting Point (°C) Biological Activity
3-Benzyl-3-chloroquinoline-2,4(1H,3H)-dione Quinoline-dione Benzyl, Chlorine 187–189 Not specified
3-Chloro-1-methyl-3-phenylquinoline-2,4(1H,3H)-dione Quinoline-dione Methyl, Phenyl, Chlorine 121–123 Not specified
Pyrimidine-2,4(1H,3H)-dione derivatives Pyrimidine-dione Methyl, phosphonate groups Not reported Low cytotoxicity; weak HIV inhibition
3H-Pyridine-2,6-dione Pyridine-dione None specified Not reported Not specified
Target Compound Oxecine-dione 6-Hydroxy, 10-Methyl Not reported Hypothetically: Unreported

Key Observations:

  • Ring Systems: The target compound’s 10-membered oxecine ring contrasts with the 6-membered aromatic systems (quinoline, pyrimidine, pyridine) in analogs. Larger rings like oxecine may influence conformational flexibility and solubility .
  • Substituents : The hydroxy and methyl groups in the target compound differ from chlorine, benzyl, or phosphonate substituents in analogs. Hydroxy groups often enhance hydrophilicity, while methyl groups may stabilize hydrophobic interactions .

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